molecular formula C16H18N2O B12807825 1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol CAS No. 21543-51-1

1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol

Cat. No.: B12807825
CAS No.: 21543-51-1
M. Wt: 254.33 g/mol
InChI Key: ISZJHGMBUANHJW-UHFFFAOYSA-N
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Description

1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol is a complex organic compound with the molecular formula C16H18N2O. It is known for its unique structure, which includes an indole and quinolizine moiety.

Preparation Methods

The synthesis of 1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol involves multiple steps. One common method includes the reduction of 3-acetyl-1,2,6,7,12,12b-hexahydroindolo(2,3-a)quinolizin-2-one using sodium borohydride (NaBH4) in methanol (MeOH), followed by refluxing with mercuric acetate (Hg(OAc)2) in glacial acetic acid (AcOH). This process yields the quaternary salt, which can be further processed to obtain the desired compound .

Chemical Reactions Analysis

1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

CAS No.

21543-51-1

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-3-ylmethanol

InChI

InChI=1S/C16H18N2O/c19-10-11-5-6-15-16-13(7-8-18(15)9-11)12-3-1-2-4-14(12)17-16/h1-5,15,17,19H,6-10H2

InChI Key

ISZJHGMBUANHJW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=CCC2C3=C1C4=CC=CC=C4N3)CO

Origin of Product

United States

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